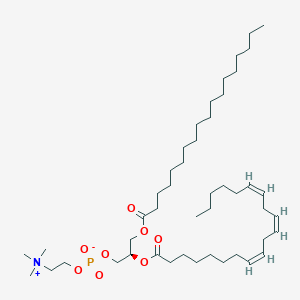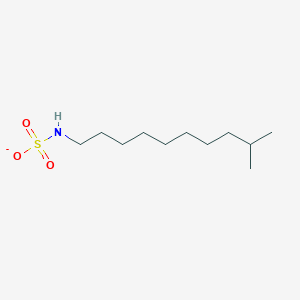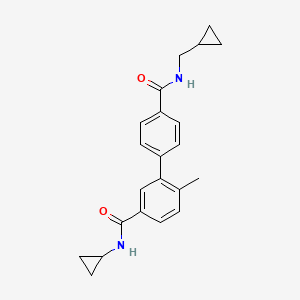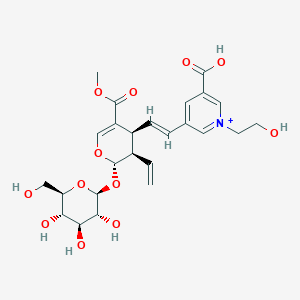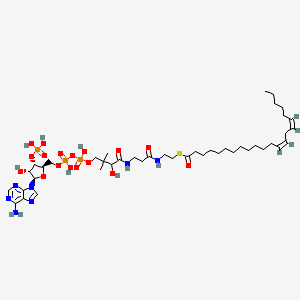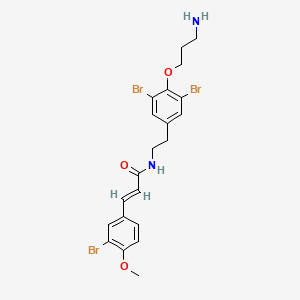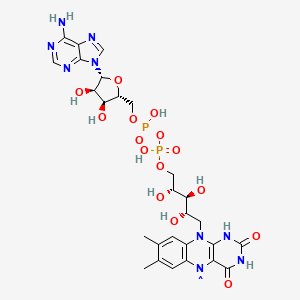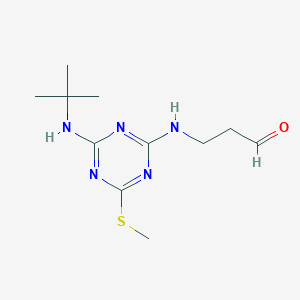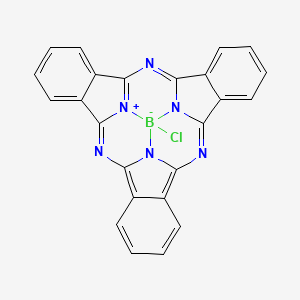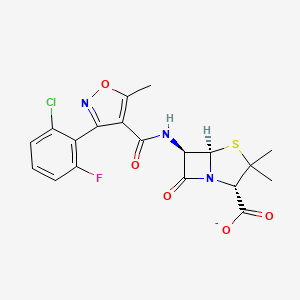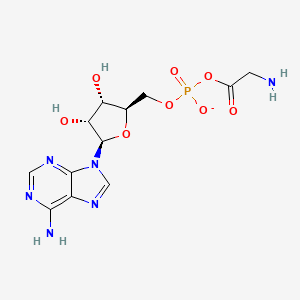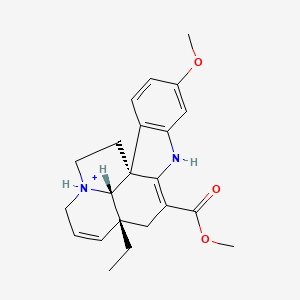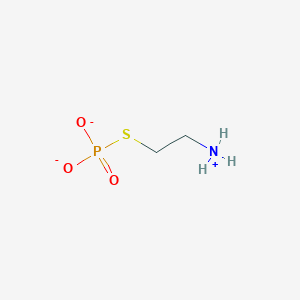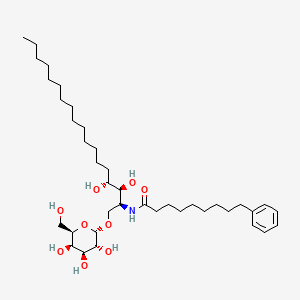
1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 9-phenylnonanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Applications De Recherche Scientifique
Synthesis and Structure Analysis
- Synthesis Techniques : Research has developed various synthesis techniques for compounds like 1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine. For example, Pascher (1974) utilized yeast-derived phytosphingosine for synthesizing galactosphingolipids, demonstrating the potential for creating complex glycolipids (Pascher, 1974). Similarly, Jervis et al. (2010) developed a concise route for synthesizing α-galactosyl ceramides, underscoring the versatility in creating biologically active glycolipids (Jervis, Cox, & Besra, 2010).
Biological Activity and Applications
- Immunostimulatory Properties : Figueroa‐Pérez and Schmidt (2000) highlighted the immunostimulatory activity of α-galactosyl cerebrosides, suggesting potential therapeutic applications for related glycosphingolipids (Figueroa‐Pérez & Schmidt, 2000).
Chemical Properties and Analysis
- Structural Characterization : Advanced synthesis techniques have enabled the precise structural characterization of glycolipids. Sawant et al. (2013) described the synthesis of hydroxylated analogues of α-galactosyl ceramide, showcasing the importance of stereochemistry in sphingosine chains for creating unique glycolipid structures (Sawant et al., 2013).
Potential Therapeutic Applications
- Glycosphingolipid Synthesis for Therapeutic Targets : Costantino et al. (2002) demonstrated an efficient approach to synthesize 2′-deoxy-α-galactosyl glycosphingolipids, which could have implications for creating specific glycolipids with therapeutic relevance (Costantino, Fattorusso, Imperatore, & Mangoni, 2002).
Impact on Immune Response
- Modification for Immune Response : Trappeniers et al. (2008) synthesized α-GalCer analogues to induce a biased Th1/Th2 response in NKT cells, indicating the potential for modifying glycolipids to achieve specific immune responses (Trappeniers et al., 2008).
Propriétés
Nom du produit |
1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine |
|---|---|
Formule moléculaire |
C39H69NO9 |
Poids moléculaire |
696 g/mol |
Nom IUPAC |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-9-phenylnonanamide |
InChI |
InChI=1S/C39H69NO9/c1-2-3-4-5-6-7-8-9-10-11-15-21-26-32(42)35(44)31(29-48-39-38(47)37(46)36(45)33(28-41)49-39)40-34(43)27-22-16-13-12-14-18-23-30-24-19-17-20-25-30/h17,19-20,24-25,31-33,35-39,41-42,44-47H,2-16,18,21-23,26-29H2,1H3,(H,40,43)/t31-,32+,33+,35-,36-,37-,38+,39-/m0/s1 |
Clé InChI |
KNEAHURFYMBXKR-CLTBVUQJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCC2=CC=CC=C2)O)O |
SMILES canonique |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



